molecular formula C14H19NO4 B3229166 Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate CAS No. 128182-82-1

Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate

Cat. No.: B3229166
CAS No.: 128182-82-1
M. Wt: 265.3 g/mol
InChI Key: FJIVUQFSMYTSCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compounds with a benzyloxy carbonyl amino structure are often used in the synthesis of various pharmaceuticals and complex organic molecules . They usually contain a benzyl group (a benzene ring attached to a CH2 group), an oxygen atom, a carbonyl group (C=O), and an amino group (NH2) in their structure .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a benzyl alcohol with a suitable carbonyl compound, followed by the introduction of the amino group . The exact method can vary depending on the specific compound being synthesized .


Molecular Structure Analysis

The molecular structure of these compounds typically includes a benzene ring, which contributes to the compound’s stability and reactivity . The carbonyl group is polar, making these compounds reactive towards nucleophiles . The presence of the amino group can also influence the compound’s reactivity and physical properties .


Chemical Reactions Analysis

These compounds can participate in various chemical reactions. For example, the carbonyl group can undergo nucleophilic addition reactions . The benzylic position is also particularly reactive towards free radical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can vary depending on their exact structure. For example, the presence of the polar carbonyl group can influence the compound’s solubility in different solvents . The molecular weight of similar compounds is often around 300-400 g/mol .

Mechanism of Action

The mechanism of action of these compounds can vary widely depending on their structure and the context in which they are used. For example, in medicinal chemistry, the mechanism of action often involves interaction with biological targets such as enzymes or receptors .

Safety and Hazards

Like all chemicals, these compounds should be handled with care. Direct contact with the skin or eyes should be avoided, and inhalation or ingestion can be harmful . Always refer to the specific Material Safety Data Sheet (MSDS) for detailed safety information .

Properties

IUPAC Name

methyl 3-methyl-3-(phenylmethoxycarbonylamino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,9-12(16)18-3)15-13(17)19-10-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJIVUQFSMYTSCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)OC)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 14.7 g (91.8 mmol) of 2,2-dimethylbutanedioic acid-4-methyl ester in 150 mL of benzene was added 13 mL of triethylamine (9.4 g, 93 mmol) followed by 21.8 mL of diphenylphosphoryl azide (27.8 g, 101 mmol). The mixture was heated under nitrogen at reflux for 45 minutes then 19 mL (19.9 g, 184 mmol) of benzyl alcohol was added and refluxing continued for 16 hours. The mixture was cooled, filtered and the filtrate concentrated to a minimum volume under vacuum. The residue was redissolved in 250 mL of ethyl acetate, washed with water, saturated aqueous sodium bicarbonate (2×) and brine. The organic layer was removed, dried over magnesium sulfate, filtered and the filtrate concentrated to a minimum volume under vacuum. The crude product was purified by medium pressure liquid chromatography on silica, eluting with hexane/ethyl acetate (4:1), to afford 18.27 g (68.9 mmol, 75%) of the product.
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
21.8 mL
Type
reactant
Reaction Step Two
Quantity
19 mL
Type
reactant
Reaction Step Three
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.